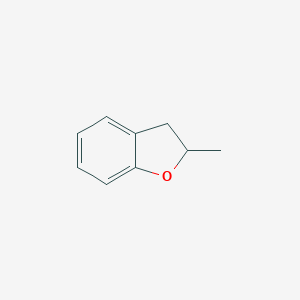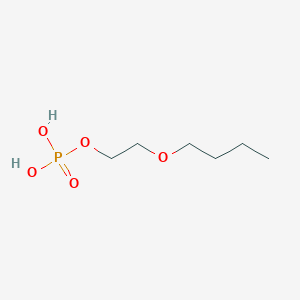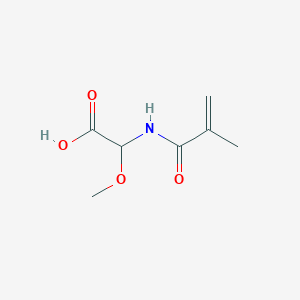
(Methacryloylamino)(methoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methacryloylamino)(methoxy)acetic acid, also known as MAAMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
(Methacryloylamino)(methoxy)acetic acid-based hydrogels have a unique mechanism of action due to their ability to swell in response to changes in pH and temperature. This property makes them ideal for drug delivery applications, as they can release drugs in response to changes in the body's environment. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have excellent biocompatibility, making them suitable for use in tissue engineering applications.
Biochemische Und Physiologische Effekte
(Methacryloylamino)(methoxy)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (Methacryloylamino)(methoxy)acetic acid-based hydrogels can support the growth and differentiation of various cell types, including stem cells. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have anti-inflammatory properties, which may make them useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their versatility. They can be synthesized with a range of physical and chemical properties, making them suitable for a variety of applications. However, one of the main limitations of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their relatively low mechanical strength, which may limit their use in certain tissue engineering applications.
Zukünftige Richtungen
There are several future directions for research on (Methacryloylamino)(methoxy)acetic acid. One area of interest is the development of (Methacryloylamino)(methoxy)acetic acid-based hydrogels for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels as scaffolds for the regeneration of damaged tissues, such as cartilage. Additionally, there is potential for the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels in the development of biosensors for the detection of disease biomarkers.
Synthesemethoden
(Methacryloylamino)(methoxy)acetic acid is synthesized through a two-step process. The first step involves the reaction of methacrylic anhydride with aminoethanol to form N-(2-hydroxyethyl)methacrylamide. The second step involves the reaction of N-(2-hydroxyethyl)methacrylamide with methoxyacetic acid to form (Methacryloylamino)(methoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
(Methacryloylamino)(methoxy)acetic acid has been extensively studied for its potential applications in biomedical research. It has been used as a monomer for the synthesis of hydrogels, which have been used as scaffolds for tissue engineering and drug delivery. (Methacryloylamino)(methoxy)acetic acid-based hydrogels have also been used in the development of biosensors for the detection of glucose and other biomolecules.
Eigenschaften
CAS-Nummer |
121627-27-8 |
|---|---|
Produktname |
(Methacryloylamino)(methoxy)acetic acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Kanonische SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Synonyme |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



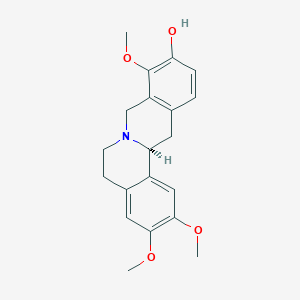
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
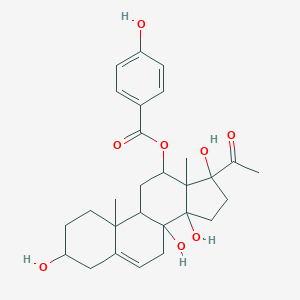
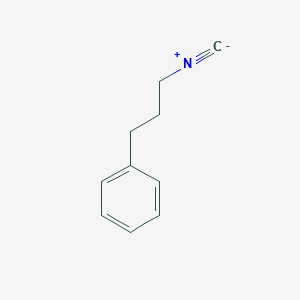
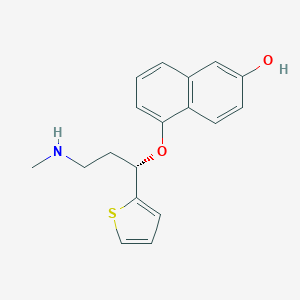
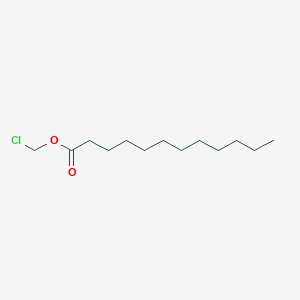
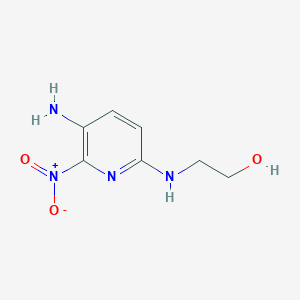
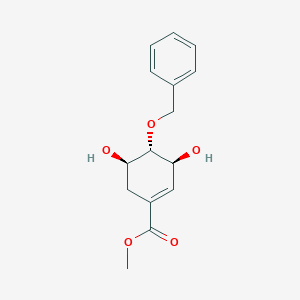
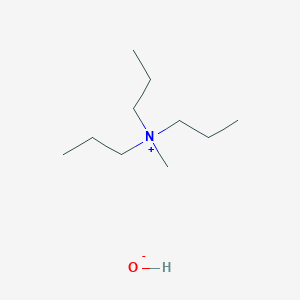
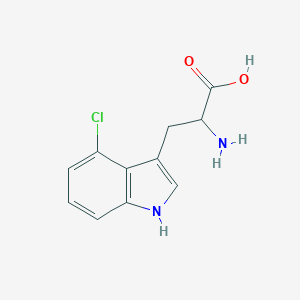
![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
